Crystal Packing and Intermolecular Interaction Profile: Unique F⋯F Contacts Driven by CF3 Substituent
The 5-trifluoromethyl substituent introduces distinctive intermolecular F⋯F contacts that dominate crystal packing, a feature absent in non-fluorinated 1,3,4-thiadiazol-2(3H)-one analogs. Hirshfeld surface analysis of the target compound reveals that F⋯F contacts constitute 25.6% to 39.8% of all atom–atom interactions across six symmetry-independent molecules [1]. This contrasts sharply with non-fluorinated analogs such as 5-methyl-1,3,4-thiadiazol-2(3H)-one, which lack fluorine and thus rely primarily on N–H⋯O hydrogen bonding and S⋯S contacts for crystal stabilization. The strong F⋯F interactions in the target compound lead to distinct tetrameric and tape-like motifs, impacting solid-state stability and solubility characteristics [1].
| Evidence Dimension | F⋯F contact contribution to Hirshfeld surface area |
|---|---|
| Target Compound Data | 25.6% to 39.8% of atom–atom contacts (varies by independent molecule) |
| Comparator Or Baseline | Non-fluorinated 1,3,4-thiadiazol-2(3H)-one analogs (e.g., 5-methyl derivative): 0% F⋯F contacts |
| Quantified Difference | Absolute increase of 25.6-39.8 percentage points in F⋯F contact contribution |
| Conditions | Hirshfeld surface analysis at 180 K; six independent molecules per asymmetric unit |
Why This Matters
This differential solid-state interaction profile directly influences crystallinity, hygroscopicity, and formulation reproducibility, making the target compound preferable for applications requiring consistent physical properties.
- [1] Yamuna, T. S., Jasinski, J. P., Kaur, M., Anderson, B. J., & Yathirajan, H. S. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(6), 563-567. View Source
